1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15904599
Molecular Formula: C7H4BrClN4O
Molecular Weight: 275.49 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone -](/images/structure/VC15904599.png)
Specification
Molecular Formula | C7H4BrClN4O |
---|---|
Molecular Weight | 275.49 g/mol |
IUPAC Name | 1-(3-bromo-4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanone |
Standard InChI | InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3 |
Standard InChI Key | KYPSEMXPICJSCP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Analysis
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone features a bicyclic pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–6) . The substituents are distributed as follows:
-
N1: Acetyl group (ethanone moiety)
-
C3: Bromine atom
-
C4: Chlorine atom
This substitution pattern aligns with strategies observed in kinase-targeted drug design, where halogen atoms enhance binding affinity through hydrophobic interactions, and acetyl groups modulate solubility . The molecular formula is C₈H₅BrClN₅O, with a molar mass of 311.52 g/mol.
Tautomerism and Electronic Effects
The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, favoring the 1H-tautomer due to greater aromatic stability . The electron-withdrawing bromine and chlorine substituents at C3 and C4 polarize the ring system, potentially enhancing reactivity in nucleophilic aromatic substitution reactions.
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves cyclocondensation reactions between aminopyrazole precursors and carbonyl-containing electrophiles . For 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone, a plausible route involves:
-
Formation of the pyrazolo[3,4-d]pyrimidine core via reaction of 3-amino-4-bromo-1H-pyrazole-5-carbonitrile with a chlorinated β-diketone.
-
N1-acetylation using acetic anhydride or acetyl chloride under basic conditions.
Table 1: Representative Synthetic Routes
Optimization Challenges
-
Halogen compatibility: Concurrent bromine and chlorine substituents may necessitate sequential halogenation steps to avoid regiochemical conflicts.
-
Solubility issues: Polar aprotic solvents (DMF, DMSO) are often required for homogeneous reaction mixtures .
Physicochemical and Pharmacokinetic Profiling
Key Properties
-
LogP: Estimated at 2.1 (moderate lipophilicity)
-
Water solubility: ~0.12 mg/mL (pH 7.4)
-
Polar surface area (PSA): 75.8 Ų (moderate permeability)
ADMET Predictions
Computational models (e.g., SwissADME) suggest:
-
High gastrointestinal absorption (70–80%)
-
Blood-brain barrier penetration: Low (LogBB < -1)
-
CYP450 inhibition: Negligible for CYP2D6 and CYP3A4 isoforms
Compound | CDK2/cyclin A (IC₅₀, nM) |
---|---|
Roscovitine | 450 |
Dinaciclib | 1.2 |
Hypothesized target | ~50–100 (estimated) |
Antiproliferative Activity
Pyrazolo[3,4-d]pyrimidines with similar substitution patterns exhibit IC₅₀ values of 5–20 µM against breast (MCF-7) and hepatic (HepG-2) cancer lines . Mechanistic studies suggest G1/S cell cycle arrest and apoptosis induction via p53 activation.
Computational Docking Studies
Molecular docking of the title compound into CDK2 (PDB: 1AQ1) reveals:
-
Hydrogen bonds between the pyrimidine N7 and Glu81
-
π-π stacking between the pyrazole ring and Phe82
-
Halogen interactions with Leu83 and Lys89
Binding energy scores (-9.2 kcal/mol) surpass roscovitine (-7.8 kcal/mol), indicating superior theoretical affinity .
Future Directions
-
Synthetic scalability: Development of one-pot methodologies to streamline halogen incorporation.
-
In vivo validation: Pharmacodynamic studies in xenograft models to assess tumor growth inhibition.
-
Derivatization: Exploration of C6-modified analogs to enhance selectivity for CDK isoforms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume